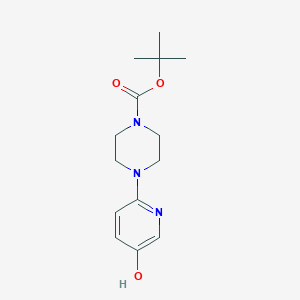

Tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12-5-4-11(18)10-15-12/h4-5,10,18H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCCGROQUOHWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis

The synthesis of tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-hydroxypyridine. The reaction proceeds in the presence of a base and a solvent under mild conditions:

- Base : Triethylamine is commonly used to facilitate the reaction.

- Solvent : Acetonitrile is preferred due to its ability to dissolve both reactants effectively.

- Reaction Conditions : The mixture is stirred at room temperature for several hours to ensure complete conversion.

- Purification : The product is purified using recrystallization or column chromatography to achieve high purity.

Multi-Step Reaction

An alternative approach involves a two-step reaction sequence:

Step 1 : Coupling Reaction

- Reagents: Potassium acetate and palladium diacetate.

- Solvent: N,N-Dimethylformamide (DMF).

- Conditions: Reaction carried out under an inert atmosphere at 85°C for 16 hours.

Step 2 : Oxidation

- Reagents: Sodium peroxoborate tetrahydrate.

- Solvent System: Tetrahydrofuran (THF) and water.

- Conditions: Reaction performed at room temperature (25°C) for 16 hours.

This method is advantageous for achieving high yields and better control over side reactions.

Reaction Analysis

Key Factors Influencing Synthesis

Several factors influence the efficiency and yield of the synthesis:

- Choice of Base : Strong bases like triethylamine enhance the nucleophilicity of reactants, promoting efficient coupling.

- Temperature Control : Mild temperatures (room temperature or slightly elevated) prevent decomposition of sensitive intermediates.

- Solvent Selection : Polar aprotic solvents like acetonitrile and DMF are ideal for dissolving reactants and stabilizing transition states.

Optimization Strategies

To maximize yield and purity:

- Use high-purity starting materials.

- Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation during sensitive steps.

- Employ advanced purification techniques, such as preparative HPLC, for final product isolation.

Data Summary

| Parameter | General Synthesis | Multi-Step Reaction |

|---|---|---|

| Base | Triethylamine | Potassium acetate |

| Solvent | Acetonitrile | DMF (Step 1), THF/Water (Step 2) |

| Temperature | Room temperature | 85°C (Step 1), 25°C (Step 2) |

| Reaction Time | Several hours | 16 hours per step |

| Purification Method | Recrystallization/Chromatography | Chromatography |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: The major products include ketones or aldehydes.

Reduction: The major products are the corresponding alcohols or amines.

Substitution: The major products are halogenated derivatives or other substituted compounds.

Scientific Research Applications

Biological Activities

Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate has shown various biological activities that make it a candidate for further research:

- Antidepressant Effects: Studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine.

- Neuroprotective Properties: The presence of the hydroxypyridine group may enhance neuroprotective effects, making it relevant for conditions like neurodegenerative diseases.

Medicinal Chemistry

Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate is being investigated for its potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets.

Neuroscience

Research indicates that this compound may interact with various receptors in the central nervous system (CNS), suggesting applications in treating mood disorders and cognitive dysfunctions.

Material Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its functional groups can facilitate interactions with other materials, leading to advancements in polymer chemistry.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antidepressant Effects | Evaluated the impact of related compounds on depression models | Demonstrated significant reduction in depressive behaviors through serotonin modulation. |

| Neuroprotection Research | Investigated neuroprotective mechanisms in vitro | Showed reduced neuronal apoptosis and oxidative stress in cultured neurons. |

| Material Synthesis Experiment | Used as a precursor for functionalized polymers | Resulted in materials with enhanced thermal stability and electrical conductivity. |

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group on the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperazine ring can interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares the target compound with structurally related tert-butyl piperazine-1-carboxylate derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations on the Pyridine Ring

Table 1: Key Analogues and Substituent Effects

Key Observations:

- Hydroxyl vs. Halogen Substituents : The hydroxyl group in the target compound improves aqueous solubility compared to bromo () or fluoro () substituents, which increase lipophilicity and reactivity but may reduce metabolic stability .

- Electron-Withdrawing Groups: Cyano () and sulfonyl () groups enhance electrophilicity, making these analogues more reactive in nucleophilic substitutions or enzyme inhibition .

Modifications on the Piperazine Core

Table 2: Piperazine Functionalization

Key Observations:

- Tert-Butyl Carbamate : The target compound’s carbamate group is a common protecting strategy, whereas ’s carbonyl linker and ’s piperidinyl group introduce distinct steric and electronic effects .

- Fluorinated Analogues : Trifluoromethyl groups () enhance resistance to oxidative metabolism, a feature absent in the hydroxyl-bearing target compound .

Biological Activity

Tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate (CAS: 1211542-18-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H21N3O3

- Molecular Weight : 279.33 g/mol

- Purity : >98%

- Functional Groups : Hydroxyl, Nitrogen Heterocycle

The compound's structure features a tert-butyl group, a piperazine ring, and a hydroxypyridine moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate exhibit significant antimicrobial properties. Studies have shown that derivatives of pyridine and piperazine can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

Neuropharmacological Effects

The compound has been explored for its neuropharmacological effects, particularly as a ligand for histamine receptors. In vitro studies demonstrated that certain derivatives exhibit high affinity for the human histamine H3 receptor (hH3R), suggesting potential applications in treating neurological disorders such as schizophrenia and cognitive impairment .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the piperazine ring and the pyridine moiety can significantly influence biological activity. For example:

Case Studies

- Antimicrobial Efficacy : A study investigated the efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position of the piperazine ring enhanced antibacterial potency, with some compounds showing MIC values as low as 1 µg/mL .

- Neuropharmacological Screening : In a series of tests conducted on mice, derivatives of tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate were evaluated for their anticonvulsant properties. The findings revealed that certain compounds displayed significant protective effects against seizure induction, suggesting their potential as therapeutic agents for epilepsy .

Q & A

Basic: What are the standard synthetic routes for preparing Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and halogenated pyridine derivatives. For example, coupling 5-hydroxy-2-chloropyridine with tert-butyl piperazine-1-carboxylate in a polar aprotic solvent (e.g., 1,4-dioxane) using a base like potassium carbonate (K₂CO₃) at reflux (110°C) for 12–24 hours yields the product. Reaction optimization includes monitoring progress via TLC and purification via silica gel chromatography (hexane/ethyl acetate gradients) .

Basic: How is the compound characterized after synthesis?

Methodological Answer:

Post-synthesis characterization involves:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity and functional group integrity. For example, the tert-butyl group appears as a singlet at ~1.46 ppm, while aromatic protons on the pyridine ring resonate at 6.5–8.5 ppm .

- Mass Spectrometry (LCMS/HRMS): LCMS (ES+) detects the molecular ion peak (e.g., m/z 342 [M+H]+ for intermediates) and fragmentation patterns to verify purity .

- X-ray Crystallography: Single-crystal studies resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced: How can reaction yields be optimized for cross-coupling reactions involving this compound?

Methodological Answer:

Key strategies include:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura couplings with boronic esters. Microwave-assisted heating (100°C, 3 hours) improves efficiency compared to traditional reflux .

- Solvent and Base Optimization: Polar solvents (e.g., DMF) and mild bases (e.g., Na₂CO₃) reduce side reactions. For SNAr, K₂CO₃ in 1,4-dioxane achieves >80% yield .

- Purification Techniques: Reverse-phase chromatography or recrystallization minimizes impurities from sterically hindered intermediates .

Advanced: What methodologies resolve contradictions in crystallographic data during structural analysis?

Methodological Answer:

Contradictions (e.g., unexpected bond angles or packing motifs) are addressed via:

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H⋯O, N–H⋯N) and validates crystal packing using tools like CrystalExplorer .

- Multi-software Validation: Cross-checking results with SHELX (for refinement) and Mercury (for visualization) ensures data consistency .

- Temperature-Dependent Studies: Low-temperature crystallography reduces thermal motion artifacts, improving resolution .

Advanced: How is bioactivity assessed for derivatives of this compound?

Methodological Answer:

Bioactivity evaluation involves:

- Enzyme Inhibition Assays: For kinase or protease targets, IC₅₀ values are determined using fluorescence-based assays (e.g., ADP-Glo™ for phosphoglycerate dehydrogenase) .

- Antimicrobial Testing: MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains (e.g., S. aureus, P. aeruginosa) via broth microdilution .

- Cellular Uptake Studies: Radiolabeled or fluorescently tagged derivatives track intracellular localization using confocal microscopy .

Advanced: How are regioselectivity challenges addressed in functionalizing the piperazine ring?

Methodological Answer:

Regioselective functionalization requires:

- Protecting Group Strategies: The tert-butyloxycarbonyl (Boc) group shields the piperazine nitrogen, enabling selective alkylation/acylation at the secondary amine .

- Steric and Electronic Control: Bulky electrophiles (e.g., 4-chlorobenzyl bromide) preferentially react at less hindered positions. DFT calculations predict reactivity trends .

- Kinetic Monitoring: Real-time NMR or in situ IR spectroscopy identifies transient intermediates to optimize reaction conditions .

Advanced: How do intermolecular interactions influence the compound’s physicochemical properties?

Methodological Answer:

- Hydrogen Bonding: Intramolecular O–H⋯N bonds stabilize the pyridine-piperazine conformation, affecting solubility and melting points .

- π-π Stacking: Aromatic interactions between pyridine rings enhance crystallinity, as observed in X-ray structures with interplanar distances of 3.59 Å .

- Hydrophobic Effects: The tert-butyl group improves lipid solubility, critical for membrane permeability in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.